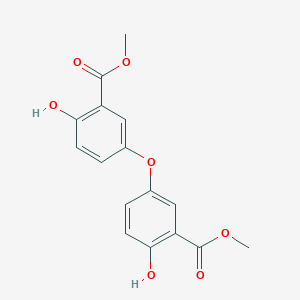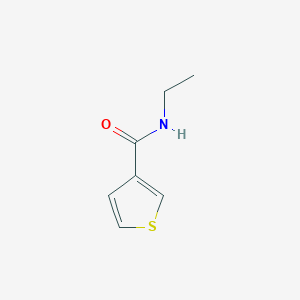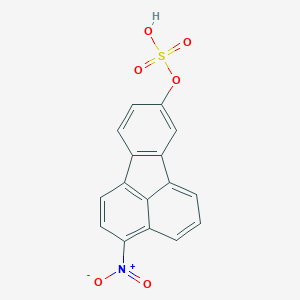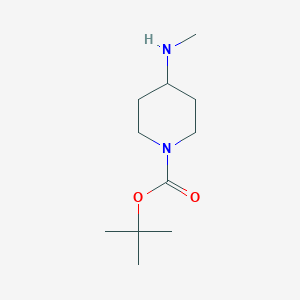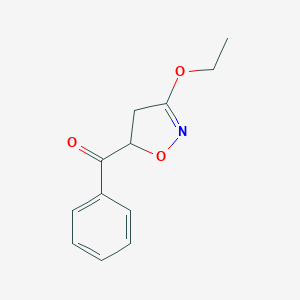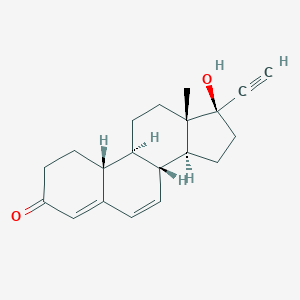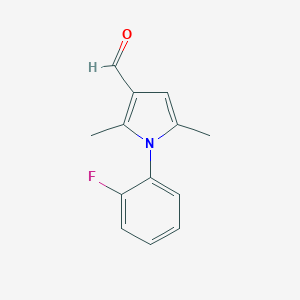
1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
概要
説明
The compound "1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is a fluorinated pyrrole derivative, which is a class of compounds known for their interesting chemical and physical properties. These compounds often exhibit significant biological activity and are used in various chemical research and pharmaceutical applications. The presence of the fluorine atom can significantly influence the reactivity and interaction of the molecule with biological targets.
Synthesis Analysis
The synthesis of fluorinated pyrroles, such as the compound , can be achieved through methods described in the literature. For instance, a related compound, 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles, can be prepared from 2-aryl-5-(bromomethyl)-1-pyrrolines via electrophilic alpha,alpha-difluorination using Selectfluor and subsequent aromatization by dehydrofluorination . This methodology may provide insights into the synthesis of "1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde," suggesting that a similar approach could be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of fluorinated pyrroles is characterized by the presence of a fluorine atom, which can have a significant impact on the molecule's electronic distribution and stability. For example, in the case of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the fluorine atom and the carbonyl group are crucial for binding, indicating that similar interactions may be present in the compound of interest . The molecular structure is often optimized using computational methods such as HF and DFT calculations to predict the vibrational frequencies and molecular geometry .
Chemical Reactions Analysis
Fluorinated pyrroles can participate in various chemical reactions due to their unique electronic properties. The presence of the fluorine atom can enhance the electrophilic character of the carbonyl group, making it a potential site for nucleophilic attack. Additionally, the aromatic ring may undergo electrophilic substitution reactions facilitated by the electron-withdrawing effect of the fluorine atom. The specific reactivity patterns of "1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" would need to be studied experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyrroles are influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to increased molecular stability and changes in the compound's boiling and melting points compared to non-fluorinated analogs. The compound's solubility in various solvents and its ability to form crystals for X-ray diffraction studies are also important physical properties that can be analyzed. For instance, related compounds have been shown to crystallize in specific space groups with defined cell parameters, which could be indicative of the crystallization behavior of the compound .
科学的研究の応用
-
Organic Synthesis and Heterocycle Formation
- Summary : Researchers have used 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde as a building block for synthesizing other compounds. Specifically, it has been employed in the synthesis of 1-(2-fluorophenyl)pyrazoles through a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as the activated dipolarophile .
-
Biomedical Applications
- Summary : Another compound related to 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is 1-[5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrol-3-yl]-N-methylmethanaminium 3-carboxyprop-2-enoate (Vonoprazan fumarate). Vonoprazan fumarate is a novel proton pump inhibitor (PPI) and potassium competitive acid blocker (P–CAB) with potential therapeutic applications .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(2-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMIXYYZKHFFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355978 | |
| Record name | 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
153881-54-0 | |
| Record name | 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



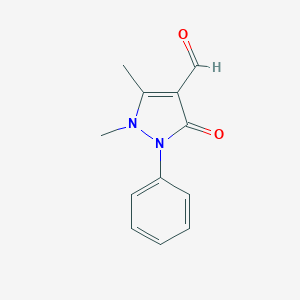
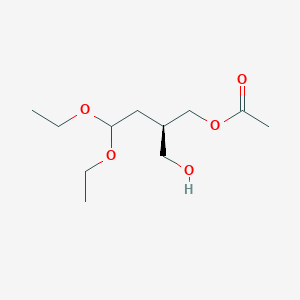
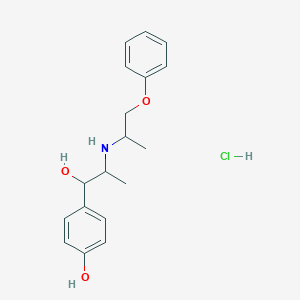

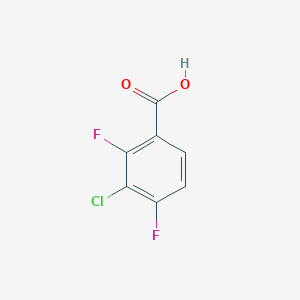

![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
